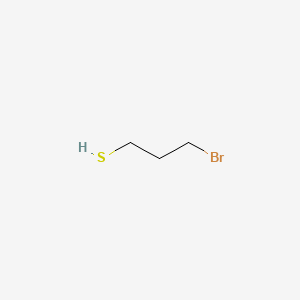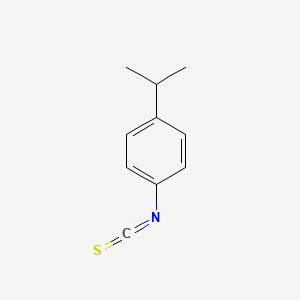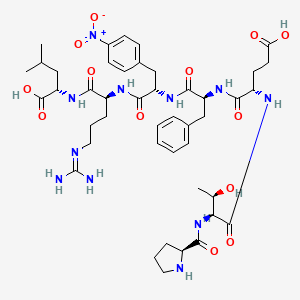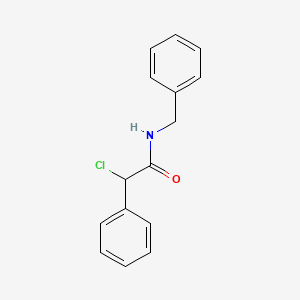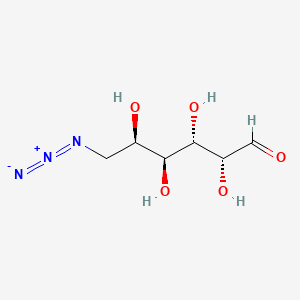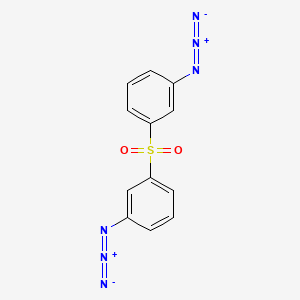
3-AZIDOPHENYL SULFONE
Übersicht
Beschreibung
Benzene, 1,1’-sulfonylbis[3-azido- is an organic compound classified as a diazonium salt. It has the molecular formula C12H8N6O2S and a molecular weight of 300.3 g/mol. This compound is known for its unique structure, which includes two azido groups attached to a benzene ring through a sulfonyl linkage.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-sulfonylbis[3-azido- involves several steps. One common method starts with the reaction of phenylacetic acid with phosphorus trichloride and bromine in benzene to produce α-bromophenylacetic acid. This intermediate is then reacted with sodium sulfide to form α,α’-diphenylthiodiglycolic acid. The final step involves the oxidation of this intermediate with hydrogen peroxide and bromine to yield α,α’-dibromodibenzyl sulfone, which can be further processed to obtain Benzene, 1,1’-sulfonylbis[3-azido- .
Analyse Chemischer Reaktionen
Benzene, 1,1’-sulfonylbis[3-azido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the azido groups into amines.
Substitution: The azido groups can participate in substitution reactions, often leading to the formation of triazoles when reacted with alkynes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and copper catalysts for azide-alkyne cycloaddition reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-sulfonylbis[3-azido- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and sulfone derivatives.
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-sulfonylbis[3-azido- involves its azido groups, which can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is often catalyzed by copper ions and is known as the “click” reaction. The sulfonyl group provides stability to the molecule and can participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-sulfonylbis[3-azido- can be compared with other similar compounds such as:
3,3’-Diazidodiphenyl sulfone: This compound also contains azido groups and a sulfone linkage but differs in its substitution pattern on the benzene ring.
1-Azido-3-(3-azidophenyl)sulfonylbenzene: Similar in structure but with different positioning of the azido groups.
The uniqueness of Benzene, 1,1’-sulfonylbis[3-azido- lies in its specific arrangement of functional groups, which imparts distinct reactivity and stability compared to its analogs .
Eigenschaften
IUPAC Name |
1-azido-3-(3-azidophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUYYJTVIYFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072826 | |
| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75742-13-1 | |
| Record name | 1,1′-Sulfonylbis[3-azidobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75742-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-sulfonylbis(3-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075742131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-diazidodiphenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 3,3'-diazidodiphenyl sulfone suitable for photoresist applications?
A1: 3,3'-Diazidodiphenyl sulfone acts as a photosensitizer when combined with phenolic resins like poly(4-vinylphenol). Upon exposure to deep UV radiation, the azide groups within the compound undergo photodecomposition. [, ] This process alters the solubility of the resist material, making the exposed areas insoluble in alkaline developers. [] This solubility change enables the creation of high-resolution patterns on substrates, which is crucial in microlithography. []
Q2: How does the sensitivity of 3,3'-diazidodiphenyl sulfone-based resists compare to other materials?
A2: Studies show that negative deep UV resists formulated with 3,3'-diazidodiphenyl sulfone and poly(4-vinylphenol) exhibit significantly higher sensitivity compared to traditional poly(methyl methacrylate) (PMMA) resists. [] In fact, these formulations demonstrate sensitivity approximately two orders of magnitude greater than PMMA. [] This increased sensitivity translates to shorter exposure times, making them advantageous for high-throughput lithographic processes.
Q3: Are there any advantages of using 3,3'-diazidodiphenyl sulfone-based resists in terms of etching resistance?
A3: Research indicates that the dry etching resistance of resists based on 3,3'-diazidodiphenyl sulfone and phenolic resins is comparable to that of conventional positive photoresists, also based on phenolic resins. [] This comparable etching resistance suggests that these negative resists can be viable alternatives in fabrication processes requiring good dry etching durability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




